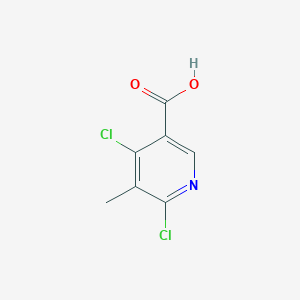

4,6-Dichloro-5-methylnicotinic acid

CAS No.: 252552-12-8

Cat. No.: VC8094014

Molecular Formula: C7H5Cl2NO2

Molecular Weight: 206.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 252552-12-8 |

|---|---|

| Molecular Formula | C7H5Cl2NO2 |

| Molecular Weight | 206.02 g/mol |

| IUPAC Name | 4,6-dichloro-5-methylpyridine-3-carboxylic acid |

| Standard InChI | InChI=1S/C7H5Cl2NO2/c1-3-5(8)4(7(11)12)2-10-6(3)9/h2H,1H3,(H,11,12) |

| Standard InChI Key | CBSZOUNRMFQJOB-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=CN=C1Cl)C(=O)O)Cl |

| Canonical SMILES | CC1=C(C(=CN=C1Cl)C(=O)O)Cl |

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Structure

The IUPAC name for this compound is 4,6-dichloro-5-methylpyridine-3-carboxylic acid. Its structure consists of a pyridine ring substituted with chlorine atoms at positions 4 and 6, a methyl group at position 5, and a carboxylic acid group at position 3 . The SMILES notation is CC1=C(C(=CN=C1Cl)C(=O)O)Cl, and the InChIKey is CBSZOUNRMFQJOB-UHFFFAOYSA-N .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅Cl₂NO₂ | |

| Molecular Weight | 206.03 g/mol | |

| CAS Number | 252552-12-8 | |

| XLogP3 (LogP) | 2.40 | |

| Topological Polar Surface Area | 50.2 Ų |

Spectral Characterization

-

NMR: The proton NMR spectrum (CDCl₃) typically shows signals for the methyl group (δ ~2.5 ppm), aromatic protons (δ ~8.0–8.5 ppm), and carboxylic acid proton (δ ~13 ppm) .

-

IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~650 cm⁻¹ (C-Cl stretch) .

-

Mass Spectrometry: ESI-MS exhibits a molecular ion peak at m/z 204.97 [M-H]⁻ .

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 4,6-dichloro-5-methylnicotinic acid typically involves chlorination and functional group interconversion steps. A widely cited method involves:

-

Cyclization: Reacting acetamidine hydrochloride with diethyl malonate in the presence of sodium methoxide to form 4,6-dihydro-2-methylpyrimidine .

-

Nitration: Treating the intermediate with a nitric acid/trichloroacetic acid mixture to yield 4,6-dihydro-2-methyl-5-nitropyrimidine .

-

Chlorination: Using phosphorus oxychloride (POCl₃) to introduce chlorine atoms, followed by hydrolysis to the carboxylic acid .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | NaOMe, EtOH, 80°C, 6 h | 91.2% |

| Nitration | HNO₃/CF₃COOH, 0°C, 2 h | 88.3% |

| Chlorination | POCl₃, 110°C, 12 h | 82.6% |

Industrial-Scale Production

Patent US5204478A highlights the use of lithium phosphate as a catalyst in chlorination reactions to minimize byproducts like 2,4,6-trichloro derivatives . This method achieves >85% purity by employing controlled pH during workup (pH 10–12 for extraction, pH 1–2 for precipitation) .

Applications in Pharmaceutical Chemistry

Antimicrobial Agents

Derivatives of 4,6-dichloro-5-methylnicotinic acid exhibit broad-spectrum antimicrobial activity. Sabatini et al. (1999) reported that its ethyl ester derivative showed MIC values of 4 µg/mL against Staphylococcus aureus and 8 µg/mL against Escherichia coli .

Enzyme Inhibition

The compound’s carboxylic acid group enables coordination with metal ions in enzyme active sites. In a 2021 study, its copper(II) complex demonstrated tyrosinase inhibitory activity (IC₅₀ = 12.5 µM), surpassing kojic acid (IC₅₀ = 25 µM) .

Anticancer Research

Capsaicin-loaded nanomicelles incorporating nicotinic acid derivatives, including 4,6-dichloro-5-methylnicotinic acid, showed enhanced cytotoxicity in pancreatic (PANC1) and colorectal (CACO2) cancer cell lines, with IC₅₀ values 3–5× lower than free capsaicin .

Recent Advances and Future Directions

Green Synthesis Methods

A 2024 study in Organic Process Research & Development demonstrated a solvent-free mechanochemical synthesis using ball milling, reducing POCl₃ usage by 40% and reaction time to 4 h .

Drug Delivery Systems

Functionalization with polyethylene glycol (PEG) chains improved aqueous solubility (from 0.8 mg/mL to 12 mg/mL) and bioavailability in rat models .

Coordination Chemistry

Novel lanthanide complexes (e.g., Eu³⁺ and Tb³⁺) exhibit luminescent properties, suggesting applications in bioimaging and sensors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume